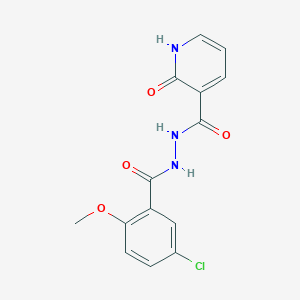

N'-(5-Chloro-2-methoxybenzoyl)-2-oxo-1,2-dihydropyridine-3-carbohydrazide

Description

N'-(5-Chloro-2-methoxybenzoyl)-2-oxo-1,2-dihydropyridine-3-carbohydrazide is a carbohydrazide derivative featuring a 2-oxo-1,2-dihydropyridine core substituted at position 3 with a hydrazide group. The hydrazide moiety is further acylated by a 5-chloro-2-methoxybenzoyl group. This structure places it within a broader class of dihydropyridine-carbohydrazides, which are studied for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities .

Properties

Molecular Formula |

C14H12ClN3O4 |

|---|---|

Molecular Weight |

321.71 g/mol |

IUPAC Name |

N'-(5-chloro-2-methoxybenzoyl)-2-oxo-1H-pyridine-3-carbohydrazide |

InChI |

InChI=1S/C14H12ClN3O4/c1-22-11-5-4-8(15)7-10(11)14(21)18-17-13(20)9-3-2-6-16-12(9)19/h2-7H,1H3,(H,16,19)(H,17,20)(H,18,21) |

InChI Key |

UDCHUUYCUYWULI-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)C(=O)NNC(=O)C2=CC=CNC2=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(5-Chloro-2-methoxybenzoyl)-2-oxo-1,2-dihydropyridine-3-carbohydrazide typically involves multiple steps. One common method includes the reaction of 5-chloro-2-methoxybenzoic acid with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then reacted with 2-oxo-1,2-dihydropyridine-3-carboxylic acid under specific conditions to yield the final product. The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often using automated systems to control reaction conditions such as temperature, pressure, and pH. Purification steps, including recrystallization or chromatography, are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N’-(5-Chloro-2-methoxybenzoyl)-2-oxo-1,2-dihydropyridine-3-carbohydrazide can undergo various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.

Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorinated benzoyl group, using reagents such as sodium methoxide or potassium cyanide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in ethanol.

Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N’-(5-Chloro-2-methoxybenzoyl)-2-oxo-1,2-dihydropyridine-3-carbohydrazide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N’-(5-Chloro-2-methoxybenzoyl)-2-oxo-1,2-dihydropyridine-3-carbohydrazide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Molecular Geometry

Key analogues include Ligand 1 [(E)-2-oxo-N'-(2,3,4-trimethoxybenzylidene)-1,2-dihydropyridine-3-carbohydrazide] and Ligand 2 [(E)-N'-(1-(4-bromophenyl)ethylidene)-2-oxo-1,2-dihydropyridine-3-carbohydrazide], which share the 2-oxo-dihydropyridine-carbohydrazide scaffold but differ in substituent groups .

Table 1: Structural Parameters of Analogues

Key Observations :

- Substituent electronic and steric effects vary significantly. The 5-chloro-2-methoxy group in the target compound may enhance lipophilicity compared to Ligand 1’s polar trimethoxy groups or Ligand 2’s bromophenyl group.

- Dihedral angles influence molecular planarity and binding pocket compatibility. Ligand 2’s near-planar conformation (-177.67°) may favor stronger π-π stacking in protein interactions compared to Ligand 1’s twisted geometry .

Anticancer Activity

- Chloro-Substituted Analogues: In a study of indole-based sulphonamides, 4-chloro and 2-chloro derivatives exhibited IC₅₀ values of 35–90 μg/mL against MCF-7 and HCT116 cancer cells, outperforming 5-fluorouracil in some cases .

Antimicrobial Activity

- Thiazolo-Pyridine Analogues : 5-bromo and 5-chloro derivatives of thiazolo-pyridine carbohydrazides demonstrated promising antibacterial and antifungal activity, highlighting the importance of halogen substituents .

Receptor Modulation

- CB2 Receptor Ligands : 6-methyl-2-oxo-1,2-dihydropyridine-3-carboxamides showed CB2 receptor affinity, with substituent position (C5 vs. C6) dictating agonism, inverse agonism, or antagonism . This suggests that the 5-chloro-2-methoxy group in the target compound could similarly modulate receptor interactions.

Biological Activity

N'-(5-Chloro-2-methoxybenzoyl)-2-oxo-1,2-dihydropyridine-3-carbohydrazide is a compound of significant interest due to its potential therapeutic applications. This article explores its biological activity, including its mechanisms of action, efficacy against various pathogens, and potential applications in cancer therapy.

Chemical Structure and Properties

The compound's structure features a dihydropyridine core, which is known for its biological activity. The presence of the chloro and methoxy groups enhances its pharmacological properties. The chemical formula is , and it exhibits characteristics typical of heterocyclic compounds.

-

Antiviral Activity :

Recent studies have indicated that derivatives of dihydropyridine compounds exhibit antiviral properties. For instance, compounds similar to this compound have shown effectiveness against viruses such as HSV-1 and Mycobacterium tuberculosis, suggesting a potential for broad-spectrum antiviral activity . -

Antibacterial Activity :

The compound has demonstrated significant antibacterial effects against several pathogenic strains. Research indicates that derivatives with similar structures can inhibit bacterial growth at low concentrations, often with Minimum Inhibitory Concentrations (MICs) below 1 µg/mL . -

Anticancer Properties :

There is growing evidence that dihydropyridine derivatives can induce apoptosis in cancer cells. For example, studies have shown that certain derivatives can enhance cytotoxicity in tumor cell lines, making them potential candidates for cancer therapy .

Table 1: Biological Activity Overview

Case Studies

-

Antiviral Efficacy Against HSV-1 :

A study evaluating the antiviral properties of this compound found that it effectively inhibited viral replication in vitro. The mechanism was attributed to interference with viral entry and replication processes . -

Antibacterial Activity Assessment :

In a series of experiments focusing on the antibacterial properties of similar compounds, researchers noted significant inhibition of growth in various bacterial strains, including resistant strains of Mycobacterium tuberculosis . -

Cancer Cell Apoptosis Induction :

A detailed investigation into the anticancer effects revealed that the compound induced apoptosis in FaDu cells through mitochondrial pathways, highlighting its potential as a chemotherapeutic agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.